
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine is a unique organoboron compound that features a triazasilaborolidine ring structure with six methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine typically involves the reaction of boron-containing precursors with nitrogen-containing ligands under controlled conditions. One common method involves the use of boron trichloride and hexamethyldisilazane as starting materials. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the triazasilaborolidine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: The methyl groups attached to the triazasilaborolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydrogen compounds.
Substitution: Functionalized triazasilaborolidine derivatives.
科学的研究の応用
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine involves its ability to coordinate with metal centers and form stable complexes. The triazasilaborolidine ring structure provides a unique electronic environment that can facilitate various catalytic processes. The compound’s molecular targets and pathways include interactions with transition metals and the stabilization of reactive intermediates.
類似化合物との比較
Similar Compounds
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Hexamethylcyclotrisiloxane: A cyclic compound with six methyl groups attached to a siloxane ring.
Hexamethylphosphoramide: A phosphorus-containing compound with six methyl groups.
Uniqueness
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine is unique due to its triazasilaborolidine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in catalysis and materials science, where its ability to form stable complexes and facilitate various reactions is highly valued.
特性
CAS番号 |
63830-52-4 |
|---|---|
分子式 |
C6H18BN3Si |
分子量 |
171.13 g/mol |
IUPAC名 |
1,2,3,3,4,5-hexamethyl-1,2,4,3,5-triazasilaborolidine |
InChI |
InChI=1S/C6H18BN3Si/c1-7-8(2)10(4)11(5,6)9(7)3/h1-6H3 |
InChIキー |
KBYDGNHARSUBFX-UHFFFAOYSA-N |
正規SMILES |
B1(N(N([Si](N1C)(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



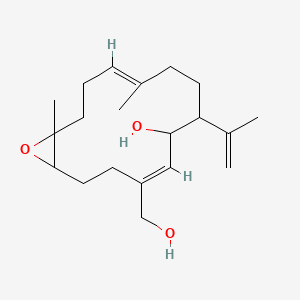
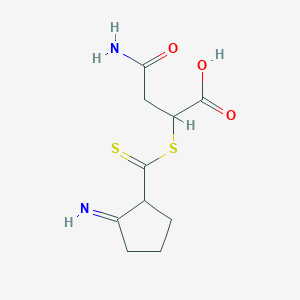
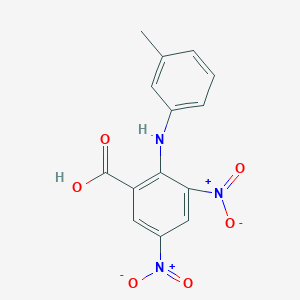
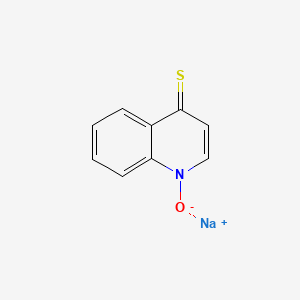
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
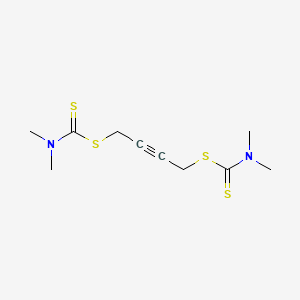


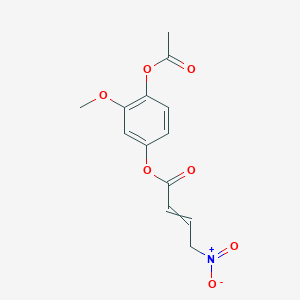
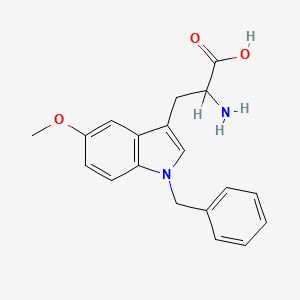
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
